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molecular formula C11H13ClN2O2 B8546527 3-Chloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline CAS No. 55875-43-9

3-Chloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline

Cat. No. B8546527
M. Wt: 240.68 g/mol
InChI Key: ALWOQQKTDGWROG-UHFFFAOYSA-N
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Patent
US03996381

Procedure details

A solution of 36.8 g of 2-chloro-4-dimethylaminobenzaldehyde, 18 ml of nitroethane and 15 g of ammonium acetate in 150 ml of absolute ethanol is refluxed for 2 hours. The mixture is then poured into 1.5 l of water, whereupon the compound separates as a viscous red oil, which crystallizes on scratching. Recrystallization from ethanol yields 18.0 g of the compound, melting at 93°-94°.
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[N+:13]([CH2:16][CH3:17])([O-:15])=[O:14].C([O-])(=O)C.[NH4+].O>C(O)C>[CH3:11][N:10]([CH3:12])[C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[C:16]([N+:13]([O-:15])=[O:14])[CH3:17])=[C:2]([Cl:1])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)N(C)C
Name
nitroethane
Quantity
18 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=C(C=C1)C=C(C)[N+](=O)[O-])Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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